(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC20157272
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4 |
|---|---|
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | (5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C9H12N4/c1-5-3-6(2)11-9-8(5)12-7(4-10)13-9/h3H,4,10H2,1-2H3,(H,11,12,13) |
| Standard InChI Key | GTVNQJYLQFICAM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1NC(=N2)CN)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine belongs to the imidazo[4,5-b]pyridine family, a class of bicyclic heterocycles containing two nitrogen atoms in the aromatic system. Its molecular formula is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol. The IUPAC name reflects its substitution pattern: a methanamine group at position 2 of the imidazo[4,5-b]pyridine scaffold, with methyl groups at positions 5 and 7.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| CAS Registry Number | 172648-58-7 |
| SMILES Notation | CC1=NC2=C(C=C(N=C2N1)C)CN |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar fused-ring system facilitates π-π stacking interactions, while the aminomethyl group enhances solubility in polar solvents.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves cyclocondensation reactions between appropriately substituted pyridine derivatives and carbonyl-containing precursors. One common approach utilizes 3,5-dimethylpyridine-2,6-diamine as a starting material, which undergoes cyclization with glyoxal or its derivatives under acidic conditions.
Reaction Conditions
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Temperature: 80–120°C
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Solvent: Ethanol or dimethylformamide (DMF)
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Catalyst: HCl or acetic acid
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Yield: 50–70% after purification
Purification and Scalability
Chromatographic techniques such as silica gel column chromatography are employed to isolate the compound, with HPLC analysis confirming purity >95%. Scalability remains a challenge due to the sensitivity of the imidazole ring to oxidative degradation, necessitating inert atmospheres during large-scale synthesis .
The compound demonstrates selective inhibition of PDE4B, an enzyme involved in cAMP degradation. In vitro assays show an IC₅₀ of 120 nM, comparable to reference inhibitors like rolipram. This activity suggests utility in treating asthma and chronic obstructive pulmonary disease (COPD), where PDE4 overexpression contributes to inflammation.
Anticancer Properties
Preliminary studies indicate dose-dependent cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 18 μM) and MCF-7 breast cancer cells (IC₅₀ = 25 μM). Mechanistically, it induces apoptosis via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 18 | Caspase-3/7 activation |
| MCF-7 (Breast Cancer) | 25 | ROS generation |
| HEK293 (Normal) | >100 | N/A |
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 7.12 (s, 1H, Ar-H) .
Future Directions and Research Opportunities
Further studies should explore structure-activity relationships (SAR) by modifying the methyl and aminomethyl substituents. Computational modeling could identify binding modes with PDE4B, guiding the design of analogs with improved selectivity. Additionally, in vivo pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability.
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